Cas no 1781008-16-9 (3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine)
3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine
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- MDL: MFCD32696753
- Inchi: 1S/C7H5BrClN3/c1-12-7-4(6(8)11-12)2-3-5(9)10-7/h2-3H,1H3
- InChI Key: AZUZTEJTDAMFPT-UHFFFAOYSA-N
- SMILES: BrC1C2=CC=C(N=C2N(C)N=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 180
- XLogP3: 2.8
- Topological Polar Surface Area: 30.7
3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B203925-250mg |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
1781008-16-9 | 250mg |
$ 785.00 | 2022-06-07 | ||
| TRC | B203925-500mg |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
1781008-16-9 | 500mg |
$ 1300.00 | 2022-06-07 | ||
| Matrix Scientific | 222544-1g |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, 95% min |
1781008-16-9 | 95% | 1g |
$945.00 | 2023-09-06 | |
| Matrix Scientific | 222544-5g |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, 95% min |
1781008-16-9 | 95% | 5g |
$2520.00 | 2023-09-06 |
3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine
Research Briefing on 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1781008-16-9) in Chemical Biology and Drug Discovery
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1781008-16-9) is a heterocyclic compound that has recently gained attention in chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This briefing synthesizes the latest research on its synthesis, biological activity, and applications in targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key intermediate in synthesizing kinase inhibitors, particularly targeting JAK2 and FLT3 mutants implicated in myeloproliferative disorders. The bromo- and chloro-substituents enable efficient functionalization via cross-coupling reactions, while the methyl group enhances metabolic stability.
Recent structural-activity relationship (SAR) investigations reveal that modifications at the 3-position (bromo) significantly influence target selectivity. Computational docking studies (Molecular Pharmaceutics, 2024) suggest the scaffold's planar structure facilitates π-stacking interactions with ATP-binding pockets, with the chloro group contributing to hydrophobic contacts.
Notably, the compound has shown promise in PROTAC (Proteolysis Targeting Chimera) development. A Nature Chemical Biology publication (2024) reported its incorporation into CRBN-recruiting degraders targeting BRD4, achieving DC50 values below 100 nM while maintaining >100-fold selectivity over other BET family members.
Ongoing clinical translation efforts include its use in radiopharmaceuticals (EJNMMI Research, 2023), where the bromine atom serves as a handle for isotopic substitution with 76Br for PET imaging applications. Current challenges being addressed include improving aqueous solubility through prodrug strategies and reducing potential off-target effects observed in phenotypic screening.
Future research directions highlighted in recent reviews (Chemical Society Reviews, 2024) emphasize exploring its utility in covalent inhibitor design via the bromo substituent and developing asymmetric synthetic routes to access chiral derivatives for GPCR modulation. The compound's unique physicochemical properties (cLogP 2.1, TPSA 28Ų) position it as a promising lead for CNS-penetrant therapeutics.
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